3-[4-(4-benzylpiperidin-1-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
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Overview
Description
3-[4-(4-benzylpiperidin-1-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-benzylpiperidin-1-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring and the subsequent functionalization to introduce the benzylpiperidine and phenyl groups.
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-benzylpiperidin-1-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiazoles using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, bases (e.g., potassium carbonate)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazoles
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[4-(4-benzylpiperidin-1-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit various biological activities.
Benzylpiperidine Derivatives: Compounds like donepezil and paroxetine, which contain the benzylpiperidine moiety, are known for their neurological effects.
Uniqueness
3-[4-(4-benzylpiperidin-1-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is unique due to its combination of the thiazole ring with the benzylpiperidine and phenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C23H27N3O2S2 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
3-[4-(4-benzylpiperidin-1-yl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C23H27N3O2S2/c24-23-26(21-15-30(27,28)16-22(21)29-23)20-8-6-19(7-9-20)25-12-10-18(11-13-25)14-17-4-2-1-3-5-17/h1-9,18,21-22,24H,10-16H2 |
InChI Key |
GUNDCJVNWMXBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)N4C5CS(=O)(=O)CC5SC4=N |
Origin of Product |
United States |
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